molecular formula C19H25BrO2 B092365 Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- CAS No. 16373-36-7

Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-

Cat. No. B092365
CAS RN: 16373-36-7
M. Wt: 365.3 g/mol
InChI Key: NFENHRLXZWOKCF-AFKZWXFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-, also known as 2-Bromo-1-Methyl-5a-Androst-1-ene-3,17-Diol, is a synthetic steroid compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively target certain estrogen receptors in the body. This can lead to various physiological effects, such as the regulation of bone density and the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been shown to have various biochemical and physiological effects. It has been shown to increase bone density and prevent bone loss in postmenopausal women. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in certain types of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- in lab experiments is its potential anti-cancer properties. It can be used in the development of new cancer drugs and in the study of cancer cell growth and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-. One direction is the development of new cancer drugs that target specific estrogen receptors. Another direction is the study of its potential use in hormone replacement therapy and the treatment of osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
In conclusion, Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is a synthetic steroid compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- involves the reaction of 2-bromo-1-methyl-5a-androst-1-ene-3,17-diol with estra-1,3,5(10)-triene-3,17-dione. The reaction is catalyzed by a palladium catalyst and involves a Heck coupling reaction. The resulting product is purified through chromatography to obtain the final compound.

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been used in various scientific research studies. It has been shown to have potential anti-cancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in hormone replacement therapy and as a treatment for osteoporosis.

properties

CAS RN

16373-36-7

Product Name

Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-

Molecular Formula

C19H25BrO2

Molecular Weight

365.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-bromo-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H25BrO2/c1-10-17-11(9-15(21)18(10)20)3-4-12-13(17)7-8-19(2)14(12)5-6-16(19)22/h9,12-14,16,21-22H,3-8H2,1-2H3/t12-,13+,14+,16+,19+/m1/s1

InChI Key

NFENHRLXZWOKCF-AFKZWXFASA-N

Isomeric SMILES

CC1=C2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=C1Br)O)CC[C@@H]4O)C

SMILES

CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C

Canonical SMILES

CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C

synonyms

2-Bromo-1-methylestra-1,3,5(10)-triene-3,17β-diol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.